molecular formula C9H21AsS B14601051 Tri(propan-2-yl)(sulfanylidene)-lambda~5~-arsane CAS No. 59332-65-9

Tri(propan-2-yl)(sulfanylidene)-lambda~5~-arsane

Cat. No.: B14601051
CAS No.: 59332-65-9
M. Wt: 236.25 g/mol
InChI Key: BRYIRZOBUXHHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri(propan-2-yl)(sulfanylidene)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of three isopropyl groups and a sulfanylidene group attached to a central arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(propan-2-yl)(sulfanylidene)-lambda~5~-arsane typically involves the reaction of arsenic trichloride with isopropyl magnesium chloride in the presence of a sulfur source. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates. The general reaction scheme is as follows:

AsCl3+3(CH3CH2CH2MgCl)+S(CH3CH2CH2)3As=S+3MgCl2\text{AsCl}_3 + 3 \text{(CH}_3\text{CH}_2\text{CH}_2\text{MgCl}) + \text{S} \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2)_3\text{As=S} + 3 \text{MgCl}_2 AsCl3​+3(CH3​CH2​CH2​MgCl)+S→(CH3​CH2​CH2​)3​As=S+3MgCl2​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Tri(propan-2-yl)(sulfanylidene)-lambda~5~-arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxoarsanes.

    Reduction: Reduction reactions can convert it to arsines.

    Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under controlled temperatures.

Major Products

    Oxidation: Produces oxoarsanes.

    Reduction: Produces arsines.

    Substitution: Produces substituted arsanes with different alkyl or aryl groups.

Scientific Research Applications

Tri(propan-2-yl)(sulfanylidene)-lambda~5~-arsane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Tri(propan-2-yl)(sulfanylidene)-lambda~5~-arsane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can bind to sulfur-containing amino acids, altering the function of enzymes and disrupting cellular processes. This interaction is crucial for its potential biological and therapeutic activities.

Comparison with Similar Compounds

Similar Compounds

    Triisopropylamine: Similar in structure but contains nitrogen instead of arsenic.

    Thiophene Derivatives: Contain sulfur and exhibit similar reactivity.

    1,2,4-Triazole Compounds: Share heterocyclic structures and have comparable applications in medicinal chemistry.

Uniqueness

Tri(propan-2-yl)(sulfanylidene)-lambda~5~-arsane is unique due to the presence of both arsenic and sulfur in its structure, which imparts distinct chemical and biological properties

Properties

CAS No.

59332-65-9

Molecular Formula

C9H21AsS

Molecular Weight

236.25 g/mol

IUPAC Name

tri(propan-2-yl)-sulfanylidene-λ5-arsane

InChI

InChI=1S/C9H21AsS/c1-7(2)10(11,8(3)4)9(5)6/h7-9H,1-6H3

InChI Key

BRYIRZOBUXHHKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)[As](=S)(C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.